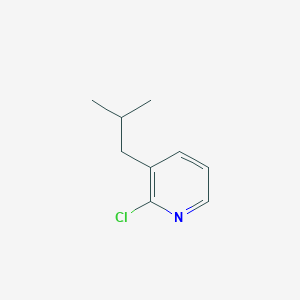
2-Chloro-3-isobutylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-isobutylpyridine is an organic compound with the molecular formula C9H12ClN It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 are replaced by a chlorine atom and an isobutyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-isobutylpyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. In this method, 3-Chloro-2-iodopyridine is reacted with isobutylboronic acid in the presence of a palladium catalyst, such as dichloro(1,1’-bis(diphenylphosphanyl)ferrocene)palladium(II), and a base like potassium carbonate. The reaction is typically carried out in tetrahydrofuran (THF) at 75°C under an inert atmosphere for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-isobutylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or ethanol, often with the addition of a base such as sodium hydride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the functional groups on the pyridine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-3-isobutylpyridine, while oxidation may produce this compound N-oxide.
Scientific Research Applications
2-Chloro-3-isobutylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridine derivatives.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-isobutylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-methylpyridine
- 2-Chloro-3-ethylpyridine
- 2-Chloro-3-propylpyridine
Uniqueness
2-Chloro-3-isobutylpyridine is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with smaller alkyl groups, the isobutyl group may provide steric hindrance or enhance lipophilicity, affecting the compound’s interactions with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H12ClN |
|---|---|
Molecular Weight |
169.65 g/mol |
IUPAC Name |
2-chloro-3-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12ClN/c1-7(2)6-8-4-3-5-11-9(8)10/h3-5,7H,6H2,1-2H3 |
InChI Key |
GKVHYLXIDJNONK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















